

# What is the chemical structure of 2''-O-beta-L-galactopyranosylorientin?

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## Compound of Interest

Compound Name: 2''-O-beta-L-galactopyranosylorientin

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## An In-depth Technical Guide to 2''-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of 2''-O-beta-L-galactopyranosylorientin, a flavone C-glycoside with noteworthy anti-inflammatory properties.

### Chemical Structure

2''-O-beta-L-galactopyranosylorientin is a complex flavonoid glycoside. Its structure consists of a flavone aglycone, luteolin, which is C-glycosidically linked to a glucose molecule at position 8 (forming orientin). A further glycosidic bond connects a beta-L-galactopyranose sugar to the 2'' position of the glucose moiety.

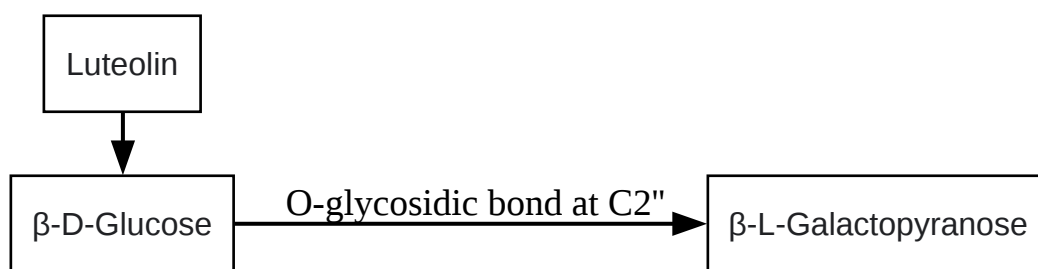
IUPAC Name: 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]

Synonyms: 2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one[1]

Chemical Formula:  $C_{27}H_{30}O_{16}$  [1]

Molecular Weight: 610.5 g/mol [1]

The structural backbone of 2''-O-beta-L-galactopyranosylorientin is orientin, a common flavone C-glycoside. The addition of the L-galactopyranosyl group at the 2''-position of the glucose unit is a key distinguishing feature.



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Caption: Logical relationship of 2''-O-beta-L-galactopyranosylorientin's components.

## Physicochemical and Spectroscopic Data

Definitive quantitative data for 2''-O-beta-L-galactopyranosylorientin, particularly NMR chemical shifts, are essential for its unambiguous identification and characterization. The following table summarizes the  $^1H$  and  $^{13}C$  NMR spectral data as reported for the compound isolated from *Trollius ledebourii*.

Table 1:  $^1H$  and  $^{13}C$  NMR Spectral Data of 2''-O-beta-L-galactopyranosylorientin (in DMSO- $d_6$ )

Position	$^{13}\text{C}$ ( $\delta\text{c}$ )	$^1\text{H}$ ( $\delta\text{H}$ , J in Hz)
Luteolin Moiety		
2	164.0	6.78 (s)
3	103.0	
4	182.0	
5	160.4	
6	98.6	6.48 (s)
7	162.9	7.33 (brs)
8	104.3	
9	156.2	
10	104.3	
1'	121.5	
2'	115.2	
3'	112.7	6.68 (d, 7.8)
4'	145.8	
5'	115.2	
6'	123.6	
Glucose Moiety		
1''	73.4	4.76 (d, 9.6)
2''	81.6	
3''	78.6	
4''	70.6	
5''	81.8	
6''	61.4	

Galactose Moiety	
1"	104.3
2"	70.8
3"	73.4
4"	68.1
5"	75.8
6"	60.5

Data adapted from Wu, X. A., et al. (2011). Chemical & Pharmaceutical Bulletin, 59(11), 1393-1395.[\[1\]](#)

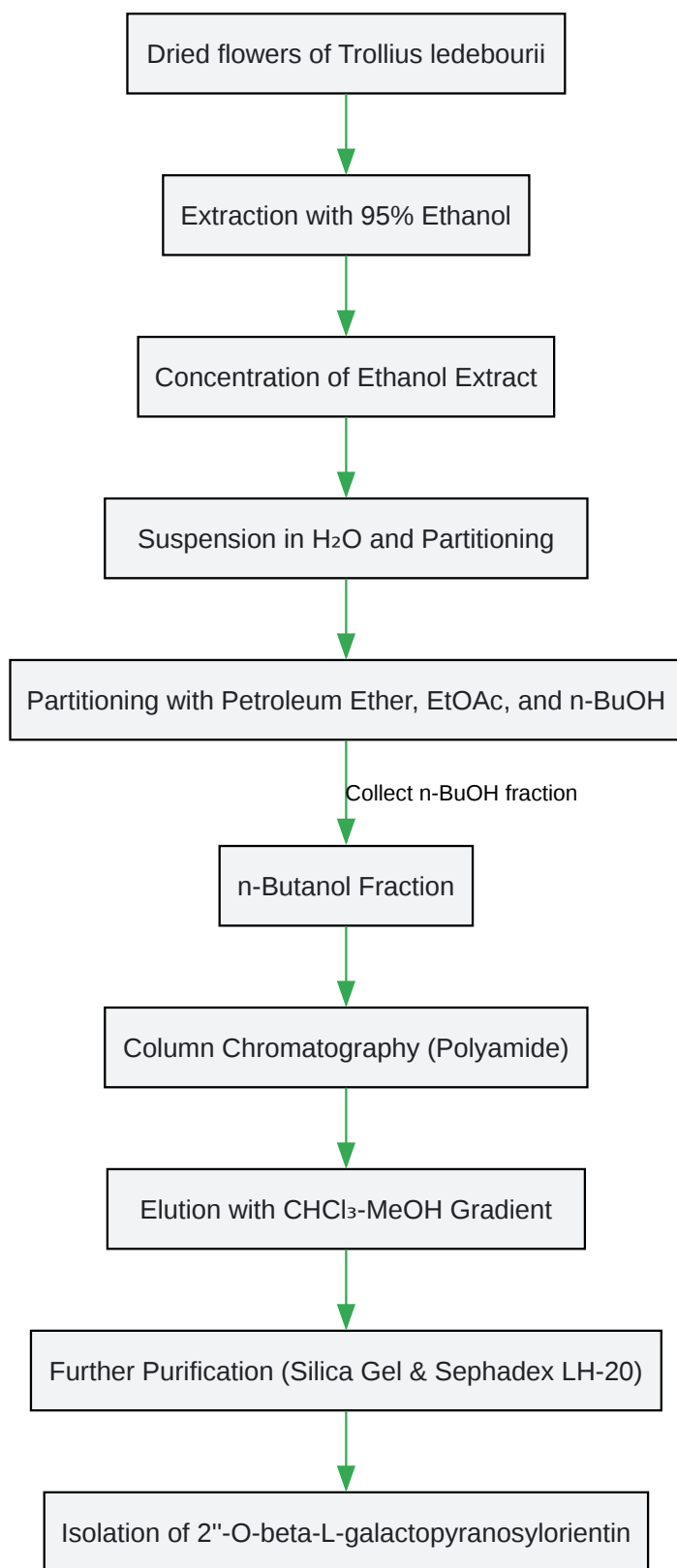
## Experimental Protocols

The isolation and purification of 2"-O-beta-L-galactopyranosylorientin from its natural sources are critical for obtaining a pure sample for research and development. The compound has been successfully isolated from the flowers of *Trollius ledebourii* and *Trollius chinensis*.

### Extraction and Isolation from *Trollius ledebourii*

The following protocol is a representative method for the isolation of 2"-O-beta-L-galactopyranosylorientin.

Experimental Workflow:



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Caption: Isolation workflow for 2''-O-beta-L-galactopyranosylorientin.

#### Detailed Methodology:

- **Extraction:** The dried and powdered flowers of *Trollius ledebourii* are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
- **Fractionation:** The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.
- **Chromatographic Separation:** The n-butanol fraction is subjected to column chromatography on a polyamide resin. Elution is performed with a gradient of chloroform-methanol (CHCl<sub>3</sub>-MeOH) of increasing polarity.
- **Purification:** Fractions containing the target compound are further purified using a combination of silica gel column chromatography and Sephadex LH-20 column chromatography to yield pure 2''-O-beta-L-galactopyranosylorientin.[\[1\]](#)

## Biological Activity

2''-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory properties. In a study investigating the anti-inflammatory effects of compounds from the flowers of *Trollius chinensis*, 2''-O-beta-L-galactopyranosylorientin was shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

## Conclusion

2''-O-beta-L-galactopyranosylorientin is a structurally complex flavonoid C-glycoside with promising anti-inflammatory activity. This guide provides the essential chemical and methodological information required for its identification, isolation, and further investigation. The detailed NMR data serves as a crucial reference for researchers working on the characterization of this and related natural products. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

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## References

- 1. Two new flavone C-glycosides from *Trollius ledebourii* - PubMed [pubmed.ncbi.nlm.nih.gov]
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